molecular formula C9H11BrClNO B594884 3-(3-Bromophenyl)oxetan-3-amine hydrochloride CAS No. 1332920-63-4

3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Katalognummer: B594884
CAS-Nummer: 1332920-63-4
Molekulargewicht: 264.547
InChI-Schlüssel: AVFGETQERDGLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)oxetan-3-amine hydrochloride (CAS: 1349718-53-1) is a brominated oxetane derivative with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol. Its structure features an oxetane ring (a strained four-membered ether) substituted with a meta-bromophenyl group and an amine hydrochloride moiety. This compound is utilized in pharmaceutical research, particularly in drug discovery, due to its unique balance of lipophilicity and solubility imparted by the oxetane ring and bromine substituent .

Eigenschaften

IUPAC Name

3-(3-bromophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGETQERDGLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-79-3
Record name 3-Oxetanamine, 3-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)oxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Oxetane Ring Formation via Nucleophilic Addition-Elimination

A widely adopted method involves the reaction of 3-bromobenzaldehyde with a bifunctional nucleophile such as a sulfonamide-protected amine. For example, LiHMDS (lithium hexamethyldisilazide) in tetrahydrofuran (THF) facilitates deprotonation and subsequent nucleophilic attack on the carbonyl carbon of 3-bromobenzaldehyde.

Reaction Scheme:

3-Bromobenzaldehyde+R2NH2LiHMDS/THF3-(3-Bromophenyl)oxetan-3-amine intermediate\text{3-Bromobenzaldehyde} + \text{R}2\text{NH}2 \xrightarrow{\text{LiHMDS/THF}} \text{3-(3-Bromophenyl)oxetan-3-amine intermediate}

Key conditions include maintaining temperatures between −40°C to −78°C to prevent premature ring-opening and using 1.5–2.0 equivalents of LiHMDS for complete conversion. The intermediate is then subjected to acid hydrolysis (e.g., HCl/dioxane) to yield the hydrochloride salt.

Friedel-Crafts Alkylation for Oxetane Functionalization

Alternative routes employ Friedel-Crafts alkylation to introduce the oxetane moiety to pre-brominated aromatic systems. A protocol adapted from Croft et al. utilizes lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate in chloroform to facilitate electrophilic aromatic substitution.

Optimized Conditions:

  • Solvent: Chloroform or dichloromethane

  • Catalyst: 10 mol% LiNTf2_2

  • Temperature: 40°C

  • Reaction Time: 1–3 hours

This method achieves 70–85% yields for analogous oxetane derivatives, though regioselectivity for the 3-bromophenyl group requires careful tuning of electron-donating/withdrawing substituents.

Stepwise Synthesis and Process Optimization

Intermediate Synthesis: N-Protected Oxetanes

A patent-pending method (CN114736173A) details the synthesis of a related compound, 3-(difluoromethyl)oxetan-3-amine hydrochloride, which provides a template for adapting steps to the target molecule:

  • Step 1: React 3-bromophenylmagnesium bromide with tert-butylsulfinyl-protected oxetan-3-one in THF at −78°C.

  • Step 2: Desulfonylation using magnesium chips in dimethylformamide (DMF) with sodium acetate/acetic acid buffer (pH 4–5).

  • Step 3: Deprotection with HCl/MeOH to yield the hydrochloride salt.

Critical Parameters:

  • Molar Ratio: 1:1.2 (aldehyde to amine)

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7)

  • Yield: 72–94% after salt formation

Acid-Mediated Ring Closure

A scalable industrial approach involves acid-catalyzed cyclization of 3-bromo-β-amino alcohol precursors. Using HCl gas in dichloromethane induces intramolecular nucleophilic attack, forming the oxetane ring:

3-Bromo-β-amino alcoholHCl (g), CH2Cl23-(3-Bromophenyl)oxetan-3-amine hydrochloride\text{3-Bromo-β-amino alcohol} \xrightarrow{\text{HCl (g), CH}2\text{Cl}2} \text{this compound}

Advantages:

  • Short Reaction Time: 2–4 hours

  • High Atom Economy: Minimal byproducts

  • Purity: >95% after recrystallization

Comparative Analysis of Synthetic Routes

Table 1: Evaluation of Key Methods for this compound Synthesis

MethodStarting MaterialsCatalyst/ConditionsYield (%)Purity (%)Scalability
LiHMDS Cyclization3-Bromobenzaldehyde, R2_2NH2_2LiHMDS/THF, −40°C72–9495High
Friedel-Crafts3-Bromophenol, OxetanolLiNTf2_2, 40°C68–8590Moderate
Acid-Mediated3-Bromo-β-amino alcoholHCl (g), CH2_2Cl2_288–9297High

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from methanol/diethyl ether (1:5 v/v), yielding needle-like crystals with >99% purity by HPLC. Alternative solvents include acetonitrile/water mixtures for larger-scale batches.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, D2_2O): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.42 (t, J = 7.8 Hz, 1H, ArH), 7.28 (d, J = 7.6 Hz, 1H, ArH), 4.88 (s, 4H, OCH2_2), 3.12 (s, 2H, NH2_2).

  • HRMS (ESI): m/z calcd. for C9_9H10_{10}BrNO [M+H]+^+: 242.9974; found: 242.9971.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance reproducibility and safety. Key modifications include:

  • Residence Time: 10–15 minutes

  • Temperature Control: −30°C to −50°C (LiHMDS steps)

  • In-Line Quenching: Automated pH adjustment to neutralize excess base.

Challenges and Mitigation Strategies

  • Oxetane Ring Instability: Minimize exposure to protic solvents during intermediate steps.

  • Bromine Displacement: Use inert atmospheres (N2_2/Ar) to prevent unintended SNAr reactions.

  • Amine Hydrolysis: Employ tert-butoxycarbonyl (Boc) protection before HCl salt formation .

Analyse Chemischer Reaktionen

3-(3-Bromophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Oxetane Derivatives

The following table compares key physicochemical and functional properties of 3-(3-bromophenyl)oxetan-3-amine hydrochloride with halogen-substituted analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties Applications
This compound 1349718-53-1 C₉H₁₁BrClNO 264.55 Br (meta) High lipophilicity, cytotoxic activity Anticancer research
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 1332921-18-2 C₉H₁₁ClFNO 203.64 F (meta) Electronegative, reactive Drug design, organic synthesis
3-(4-Bromophenyl)oxetan-3-amine hydrochloride 1349718-53-1 C₉H₁₁BrClNO 264.55 Br (para) Industrial-grade purity (99%) Pharmaceutical intermediates
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride 1332765-66-8 C₉H₁₁Cl₂NO 220.10 Cl (meta) Moderate lipophilicity, stability Research chemicals
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride 1268883-21-1 C₁₀H₁₁ClF₃NO 253.65 CF₃ (ortho) High electronegativity, metabolic stability Specialty chemicals
Key Observations:
  • Bromine vs.
  • Positional Effects : Meta-substituted bromine (as in the target compound) may offer steric advantages in binding to biological targets compared to para-substituted analogs .
  • Trifluoromethyl Group : The CF₃ group in ortho-substituted analogs introduces strong electron-withdrawing effects, improving metabolic stability but reducing solubility .

Core Structure Variations: Oxetane vs. Piperidine

Property This compound 3-(3-Bromophenyl)piperidin-3-ol Hydrochloride
Core Structure Oxetane (strained ether) Piperidine (six-membered amine ring)
Molecular Formula C₉H₁₁BrClNO C₁₁H₁₅BrClNO
Molecular Weight 264.55 292.00
Solubility Higher due to oxetane’s polarity Lower due to increased hydrophobicity
Conformational Flexibility Rigid Flexible

The oxetane ring’s rigidity and polarity make it advantageous in drug design for improving solubility and bioavailability compared to piperidine derivatives .

Industrial and Research Availability

  • This compound is available at 99% purity in industrial-grade quantities (25 kg/drum) .
  • 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride (CAS: 1332839-79-8) is supplied as a biochemical reagent, emphasizing its role in early-stage research .

Biologische Aktivität

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a three-membered oxetane ring, a bromophenyl group, and an amine functional group. Its molecular formula is C9H11BrClNOC_9H_{11}BrClNO. This compound is of significant interest in pharmaceutical research due to its potential biological activities, particularly in the field of cancer therapy and as a building block for synthesizing other bioactive compounds.

The compound appears as a solid powder with a typical purity level ranging from 95% to 97% depending on the supplier. The presence of the oxetane ring allows for various chemical reactions, including ring-opening and nucleophilic substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. One notable area of research focuses on its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion. By inhibiting IDO1, this compound has the potential to enhance anti-tumor immunity .

Case Studies

  • IDO1 Inhibition : A study highlighted the development of IDO1 inhibitors incorporating similar structural motifs to this compound. These inhibitors demonstrated significant in vivo target inhibition in human ovarian xenograft tumor models, suggesting that compounds with this structural framework may be effective in cancer immunotherapy .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds has shown that modifications to the side chains can significantly improve cellular activity and bioavailability. This indicates that further structural optimization of this compound could yield more potent derivatives .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
3-(4-Bromophenyl)oxetan-3-amine hydrochlorideC9H11BrClNOC_9H_{11}BrClNOPara-bromination may alter biological activity
2-(Bromophenyl)oxetan-2-amine hydrochlorideC9H11BrClNOC_9H_{11}BrClNODifferent oxetane positioning affects reactivity
4-(Trifluoromethyl)phenyl oxetaneC9H7F3NOC_9H_7F_3NOContains trifluoromethyl group, altering polarity

This table illustrates how variations in structure can influence the biological properties and potential applications of these compounds.

Safety and Handling

While handling this compound, it is important to note that it may act as an irritant. Standard laboratory safety protocols should be followed to minimize exposure and ensure safe handling practices .

Q & A

Basic: What are the standard synthetic routes for 3-(3-bromophenyl)oxetan-3-amine hydrochloride?

Methodological Answer:
The synthesis typically involves three stages:

Oxetane Core Formation : Reacting epoxides (e.g., ethylene oxide derivatives) with nucleophiles (e.g., Grignard reagents) under anhydrous conditions to construct the strained oxetane ring .

Bromophenyl Introduction : Suzuki-Miyaura coupling or Ullmann reactions to attach the 3-bromophenyl group to the oxetane core. Catalyst systems like Pd(PPh₃)₄ with K₂CO₃ in THF/water are common .

Amine Functionalization & Salt Formation : Reductive amination (e.g., using NaBH₄ or H₂/Pd-C) followed by HCl treatment to yield the hydrochloride salt .

Advanced: How can reaction conditions be optimized to improve oxetane ring stability during synthesis?

Methodological Answer:

  • Temperature Control : Maintain ≤0°C during ring closure to minimize thermal decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates via hydrogen bonding .
  • Additives : Include catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the oxetane carbonyl group .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl at C3 vs. C4) and amine proton integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 264.54 (C₉H₁₁BrClNO) .
  • X-ray Crystallography : Resolve steric effects from the bromine substituent on the oxetane ring conformation .

Advanced: How to resolve conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Differentiate between 3-bromo and 4-bromo positional isomers by analyzing spatial proximity of protons .
  • Computational Modeling : Compare experimental ¹³C chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate structural assignments .

Basic: What are the primary pharmaceutical applications of this compound?

Methodological Answer:

  • Neurological Drug Development : The oxetane’s rigidity mimics natural substrates, enabling selective binding to serotonin receptors .
  • Kinase Inhibitor Scaffolds : The bromine atom facilitates halogen bonding with ATP-binding pockets in kinases (e.g., EGFR) .

Advanced: How to design analogues with enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl (-CF₃) to reduce CYP450-mediated dehalogenation .
  • Prodrug Strategies : Mask the amine with tert-butoxycarbonyl (Boc) groups to improve oral bioavailability .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to mitigate hazards during scale-up (e.g., exothermic side reactions)?

Methodological Answer:

  • Reaction Calorimetry : Conduct RC1e studies to identify temperature thresholds for runaway reactions .
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidative degradation of the amine group .

Basic: How to detect impurities in batches of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to separate positional isomers (e.g., 3-bromo vs. 4-bromo) .
  • LC-MS/MS : Monitor for dehalogenated byproducts (e.g., phenyloxetan-3-amine) at m/z 185.08 .

Advanced: How to address solubility discrepancies in aqueous vs. organic solvents?

Methodological Answer:

  • Co-solvent Systems : Test DMSO:water (1:1) for in vitro assays or ethanol:PEG400 (3:7) for in vivo dosing .
  • Salt Screening : Explore alternative counterions (e.g., besylate) to improve aqueous solubility .

Basic: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to evaluate activation barriers for SNAr reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots on the bromophenyl ring .

Advanced: How to validate mechanistic hypotheses for bromine displacement reactions?

Methodological Answer:

  • Isotopic Labeling : Use ⁸²Br-labeled substrate to track bromide release via gamma spectroscopy .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to distinguish between SN1 and SN2 pathways .

Data Contradiction Analysis Example

Scenario : Conflicting melting points (reported: 99–102°C vs. 117–119°C).
Resolution :

Purity Check : Run DSC to confirm polymorphic forms .

Positional Isomer Cross-Contamination : Compare with 4-bromo analogue’s DSC profile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.